N-(2-methoxyphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide is a complex organic compound that belongs to a class of molecules known for their potential pharmacological applications. This compound features a methoxyphenyl group and a triazatricyclo structure, which contributes to its unique chemical properties and biological activities.
This compound is classified as an acetamide derivative due to the presence of the acetamide functional group (-C(=O)N-) in its structure. It also contains a thiazole ring and multiple nitrogen atoms, categorizing it within heterocyclic compounds. Its complex tricyclic structure suggests potential applications in medicinal chemistry.
The synthesis of N-(2-methoxyphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide typically involves multi-step organic reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to monitor the reaction progress and characterize the product.
The molecular formula for N-(2-methoxyphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide is . The compound features:
The molecular weight of this compound is approximately 409.5 g/mol . The structural representation can be derived from its SMILES notation: COc1ccc(NC(=O)Cn2c(C)nc3c(sc4ccccc43)c2=O)cc1OC, which provides insights into its connectivity and functional groups.
N-(2-methoxyphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide may participate in various chemical reactions:
Each reaction should be optimized for yield and selectivity, often requiring specific solvents or catalysts to facilitate the desired transformations.
The mechanism of action for N-(2-methoxyphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide is not fully elucidated but may involve:
Further studies involving in vitro and in vivo experiments are necessary to clarify its exact mechanism of action and therapeutic potential.
Although specific physical properties such as melting point and boiling point are not readily available for this compound, it is essential to note that:
Chemical properties include reactivity patterns based on functional groups present:
N-(2-methoxyphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-y)acetamide has potential applications in:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1